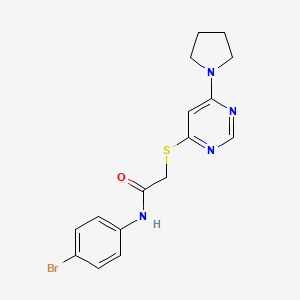

N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a 4-bromophenyl group and a pyrrolidine-substituted pyrimidine core.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4OS/c17-12-3-5-13(6-4-12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHENMQWUTIKRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions.

Attachment of the Bromophenyl Group: This step involves the coupling of the bromophenyl moiety to the pyrimidine ring, often using palladium-catalyzed cross-coupling reactions.

Formation of the Thioacetamide Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation of the Thioacetamide Group

The thioether (-S-) linkage in the thioacetamide moiety is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Key reagents and outcomes:

In pyrimidine-thioether systems, oxidation with mCPBA has been demonstrated to modify electronic properties while preserving the pyrimidine core . The sulfone derivative may exhibit enhanced hydrogen-bonding capacity, impacting biological target interactions.

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The electron-deficient 4-bromophenyl group facilitates nucleophilic substitution, enabling coupling or functionalization:

For example, compound 1e in (a bromophenyl-thioacetamide analog) underwent efficient displacement reactions under palladium catalysis, suggesting similar feasibility for this compound.

Reduction of the Thioacetamide Group

The thioacetamide linker can be reduced to an acetamide or amine:

Reduction pathways are critical for modifying hydrogen-bonding profiles, as demonstrated in pyrimidine-carboxamide SAR studies .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes alkylation, acylation, or ring-opening reactions:

Conformational restriction via pyrrolidine substitution has been shown to improve target affinity in NAPE-PLD inhibitors .

Hydrolysis of the Acetamide Linker

The acetamide group hydrolyzes under acidic or basic conditions:

| Reagent/Conditions | Product | Outcome | Sources |

|---|---|---|---|

| 6M HCl, reflux | Carboxylic acid + aniline derivative | Cleaves C-N bond | |

| NaOH, H₂O, 100°C | Sodium carboxylate + bromoaniline | Saponification |

Hydrolysis is often employed to generate bioactive metabolites or intermediates for further derivatization .

Electrophilic Substitution on the Pyrimidine Ring

The electron-rich pyrimidine ring undergoes electrophilic attacks at specific positions:

| Reagent/Conditions | Position Modified | Product Example | Sources |

|---|---|---|---|

| HNO₃, H₂SO₄ | C-5 | Nitro-substituted pyrimidine | |

| Br₂, FeBr₃ | C-2 or C-5 | Dibromopyrimidine derivative |

Electrophilic substitutions are highly dependent on the directing effects of the pyrrolidine substituent .

Comparative Reactivity Table

| Functional Group | Reactivity Ranking | Preferred Reactions |

|---|---|---|

| Thioacetamide (-S-C=O) | High | Oxidation, Reduction, Alkylation |

| 4-Bromophenyl | Moderate | Suzuki coupling, SNAr |

| Pyrimidine ring | Low | Electrophilic substitution (C-5) |

| Pyrrolidine | Moderate | N-alkylation, Acylation |

Key Research Findings

-

Suzuki Coupling Efficiency : Bromophenyl derivatives analogous to this compound achieved >80% yield in cross-couplings with aryl boronic acids under Pd catalysis .

-

Thioether Oxidation Selectivity : mCPBA selectively oxidizes thioethers to sulfones without degrading the pyrimidine ring .

-

Reduction Challenges : Over-reduction of the thioacetamide group to dithiols was observed with excess LiAlH₄, necessitating controlled stoichiometry .

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure is characterized by:

- Bromophenyl Group : Enhances reactivity and potential interactions with biological targets.

- Pyrrolidinyl-Pyrimidinyl Moiety : Imparts unique chemical properties that may influence biological activity.

- Thioacetamide Linkage : Critical for binding affinity and specificity, potentially modulating enzyme activities or receptor functions.

Synthesis Process

The synthesis of N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple synthetic steps. Industrial production may utilize continuous flow reactors to improve efficiency and scalability. The synthesis process can be summarized as follows:

- Formation of the Pyrimidine Derivative : The pyrimidine ring is synthesized first, often through cyclization reactions involving appropriate precursors.

- Introduction of the Thio Group : The thioacetamide moiety is introduced via nucleophilic substitution reactions.

- Bromination : The bromine atom is incorporated into the phenyl ring, enhancing the compound's reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing significant inhibitory effects. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays against human cancer cell lines, such as MCF7 (breast cancer), have shown that it can inhibit cell proliferation effectively. Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer progression.

Case Study: Tumor Growth Inhibition

In vivo experiments using xenograft models have indicated that treatment with this compound leads to a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties by reducing the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the observed effects:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a common N-(4-bromophenyl)acetamide backbone with several analogs but differs in the heterocyclic core and substituents. Key comparisons include:

Table 1: Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

- However, the o-tolyl analog (CAS 1171743-18-2) may exhibit reduced solubility due to the methyl group’s steric effects .

- Synthetic Accessibility : Alkylation methods for pyrimidine-thioacetamides, as described in , suggest that the target compound can be synthesized with >95% purity using established protocols .

Structure-Activity Relationships (SAR)

Heterocyclic Core: Pyrimidine/pyrimidinone cores (target and anticonvulsant analog) favor CNS activity, while pyridazinones target peripheral receptors like FPR2 .

Substituent Effects :

Biological Activity

N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group , a pyrrolidinyl-pyrimidinyl moiety , and a thioacetamide linkage . The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets. The molecular formula is with a molecular weight of 393.3 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.3 g/mol |

| CAS Number | 1170789-62-4 |

Mechanisms of Biological Activity

This compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has shown promising in vitro antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have indicated that derivatives of similar structures exhibit effective inhibition against various pathogens .

- Anticancer Activity : Research has demonstrated that this compound can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism may involve modulation of specific signaling pathways or direct interaction with cellular receptors .

- Enzyme Inhibition : The thioacetamide linkage is crucial for binding affinity, potentially leading to inhibitory effects on enzymes involved in critical biological pathways. This feature enhances the compound's specificity and efficacy as a therapeutic agent.

Antimicrobial Studies

In a study evaluating various derivatives, compounds similar to this compound were tested for their antimicrobial properties using the turbidimetric method. Results indicated that certain derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Evaluations

In vitro assays on MCF7 cells revealed that specific derivatives exhibited IC50 values indicating potent anticancer activity, suggesting that modifications in the molecular structure could enhance therapeutic efficacy . Molecular docking studies further elucidated the binding interactions between these compounds and their target receptors, providing insights into their mechanisms of action.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that may include halogenation, nucleophilic substitutions, and thioether formation. Advances in synthetic methodologies, such as continuous flow reactors, have improved the efficiency and scalability of producing this compound.

Comparison with Related Compounds

The unique features of this compound can be contrasted with other halogenated derivatives:

| Compound Name | Unique Features |

|---|---|

| N-(3-chlorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide | Contains chlorine; different reactivity |

| N-(3-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide | Fluorine substitution alters electronic properties |

| N-(3-iodophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide | Iodine may enhance lipophilicity compared to bromine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a 4-bromophenyl acetamide derivative to a functionalized pyrimidine-thiol intermediate. Key steps include thioether formation via nucleophilic substitution and subsequent acylation. For example, analogous compounds use 4-chlorophenyl precursors reacted with thioacetamide under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) . Purity validation requires HPLC (≥95% purity) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

- Methodological Answer : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound at 4°C, 25°C, and 37°C over 48–72 hours, followed by HPLC analysis to detect degradation products. Lipophilicity (logP) can be calculated via shake-flask methods or computational tools like XlogP3 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions arise from assay variability (e.g., ATP concentrations in kinase assays) or off-target effects. To address this:

- Use orthogonal assays: Compare enzymatic inhibition (e.g., TRK kinase assays ) with cell-based viability assays (MTT/CellTiter-Glo).

- Perform selectivity profiling against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.

- Validate mechanism via siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the pyrrolidine group with other amines (piperidine, morpholine) to alter steric/electronic effects .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the pyrimidine ring to enhance binding affinity, as seen in TRK inhibitors .

- Thioacetamide Linker : Test ester or sulfone analogs to modulate metabolic stability .

- Validation : Synthesize derivatives and assay against target proteins (IC determination) and in cell models (EC) .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Docking/MD Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., TRK, CK1) . Focus on hydrogen bonding with hinge regions (pyrimidine N1) and hydrophobic contacts with bromophenyl groups .

- ADME Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions based on topological polar surface area (TPSA ≈ 87.5 Ų) and logP (~2.6) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to distinguish between cytostatic and cytotoxic effects?

- Methodological Answer :

- Cytotoxicity : Measure IC via apoptosis markers (Annexin V/PI staining) and caspase-3 activation.

- Cytostasis : Assess cell cycle arrest (flow cytometry for G1/S/G2 phases) and proliferation markers (Ki-67).

- Use time-course assays (24–72 hours) to differentiate transient inhibition vs. irreversible cell death. Include positive controls (e.g., staurosporine for apoptosis) .

Q. What analytical techniques identify degradation products under oxidative conditions?

- Methodological Answer : Expose the compound to HO or cytochrome P450 mimics (e.g., Fe-porphyrin). Analyze products via LC-MS/MS with fragmentation patterns (MS²). Compare with synthetic standards for sulfoxide/sulfone derivatives .

Cross-Disciplinary Applications

Q. Can this compound serve as a fluorescent probe for target engagement studies?

- Methodological Answer : Modify the structure with fluorophores (e.g., BODIPY) at the acetamide nitrogen. Validate via fluorescence polarization (FP) assays to monitor binding to kinases. Ensure the probe retains activity by comparing IC values with the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.